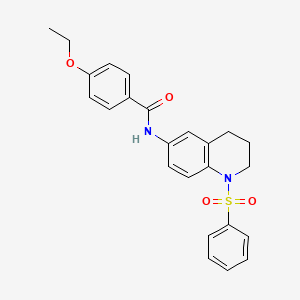

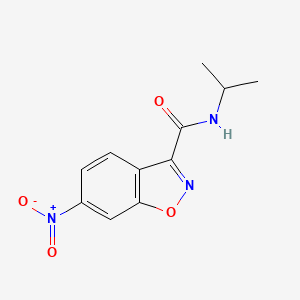

4-ethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-ethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Aplicaciones Científicas De Investigación

Novel Synthesis Approaches

Innovative synthesis methods for tetrahydroquinolines, a core structure related to 4-ethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, have been developed, utilizing reactions such as the Pummerer-type reaction. For example, a study demonstrated a novel synthesis route for 1,2,3,4-tetrahydroquinolines through intramolecular cyclization of N-aryl-N-[(phenylsulfinyl)propyl]formamides using the Pummerer reaction, highlighting the method's efficiency and convenience for tetrahydroquinoline synthesis (Toda, Sakagami, & Sano, 1999).

Anticancer Potential

The compound showcases significant anticancer potential, specifically in the domain of histone deacetylase (HDAC) inhibition. Research has indicated that derivatives of 1,2,3,4-tetrahydroquinolines exhibit potent HDAC inhibitory activity, demonstrating cytotoxicity to prostate cancer cells and effectively inhibiting tumor growth in a xenograft tumor model. This underscores the compound's relevance in cancer research and its potential as a lead compound for the development of new cancer therapies (Liu et al., 2015).

Methodological Advancements in Synthesis

Further advancements in the synthesis of related compounds include the development of efficient methods for the synthesis of mono- and dimethoxy-1,2,3,4-tetrahydroisoquinolines. These methods provide insights into the effects of methoxyl groups on intramolecular cyclization, offering a complementary approach to traditional synthesis methods and potentially enhancing the synthesis of compounds like this compound (Shinohara et al., 1998).

Pharmacological Applications

The pharmacological applications of compounds structurally related to this compound extend beyond anticancer activity. Studies have explored the synthesis and characterization of quinazoline derivatives, aiming to discover hybrid molecules with diuretic, antihypertensive, and anti-diabetic potentials. Such research signifies the broad applicability of these compounds in addressing various health conditions, potentially guiding the development of treatments based on this compound (Rahman et al., 2014).

Propiedades

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O4S/c1-2-30-21-13-10-18(11-14-21)24(27)25-20-12-15-23-19(17-20)7-6-16-26(23)31(28,29)22-8-4-3-5-9-22/h3-5,8-15,17H,2,6-7,16H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCBQWKGZSSULE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{[5-(4-ethoxy-2-hydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzoate](/img/structure/B2565382.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B2565386.png)

![8-fluoro-4-isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2565387.png)

![2-(2-Chlorophenoxy)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]propanamide](/img/structure/B2565388.png)

![4-ethoxy-3-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2565405.png)